![molecular formula C22H18N2O2S B4585945 2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B4585945.png)
2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals that includes various furan derivatives, which have been extensively studied for their diverse chemical properties and potential applications. Furan derivatives are known for their significance in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Furan derivatives are typically synthesized through condensation reactions involving furan compounds and other organic reactants. For example, Saikachi and Suzuki (1959) describe the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, highlighting methods that could be applicable to the synthesis of similar compounds (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
Molecular structure determination of furan derivatives often involves spectroscopic techniques such as NMR and X-ray diffraction. Kariuki et al. (2022) used these methods to determine the structure of a closely related compound, showcasing the approach for understanding the molecular structure of furan derivatives (Kariuki et al., 2022).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, including oxidative cyclization and condensation reactions. For instance, Burgaz et al. (2007) reported on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, leading to cyano-containing furan derivatives, illustrating the chemical reactivity of these compounds (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties of furan derivatives, including solubility, melting points, and boiling points, are crucial for their application in various domains. These properties are often determined experimentally and are influenced by the molecular structure of the compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electrophilicity, are key to understanding the potential applications of furan derivatives. For example, studies on the antioxidant and anti-inflammatory activities of certain furan derivatives by Acrylamido et al. (2017) demonstrate the bioactive potential of these compounds (Acrylamido et al., 2017).
Applications De Recherche Scientifique
Oxidative Cyclization and Synthesis of Derivatives
The study conducted by Burgaz, Yılmaz, Pekel, and Öktemer (2007) delves into the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process is significant for the regio- and stereoselective synthesis of various derivatives, highlighting a method to create complex structures from simpler precursors in organic synthesis (Burgaz et al., 2007).
Synthesis of Furan Derivatives
Saikachi and Suzuki (1959) focused on synthesizing 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters through condensation reactions. Although these derivatives were initially targeted for their antibacterial activity, their lack of solubility in water limited this application. This study underscores the challenges and considerations in designing functional molecules for biological applications (Saikachi & Suzuki, 1959).
Rearrangement Reactions
Yokoyama, Hatanaka, and Sakamoto (1985) explored the O,N and N,N double rearrangement reactions involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide. These reactions resulted in the formation of diverse compounds like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one, demonstrating the versatility of cyanoacrylamides in facilitating complex molecular rearrangements (Yokoyama, Hatanaka, & Sakamoto, 1985).
Liquid Crystalline Materials
Miyake, Kusabayashi, and Takenaka (1984) investigated the thermal properties of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds. Their work highlights the potential of such materials in the development of advanced display technologies and other applications requiring controlled thermal and optical properties (Miyake, Kusabayashi, & Takenaka, 1984).
Novel Synthesis and Characterization
Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, and Fun (2014) conducted a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, showcasing the utility of 2-cyanoacrylamide derivatives in synthesizing compounds with potential applications in materials science and possibly as corrosion inhibitors (Bondock et al., 2014).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-16-8-6-7-11-20(16)24-22(25)17(15-23)14-18-12-13-21(26-18)27-19-9-4-3-5-10-19/h3-14H,2H2,1H3,(H,24,25)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSOBQKOCNGMIE-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)
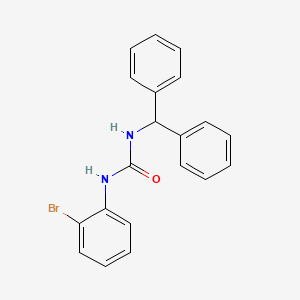
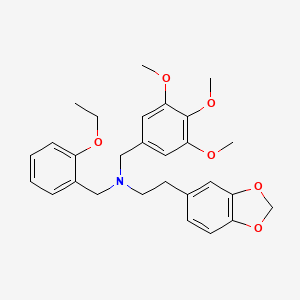
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)
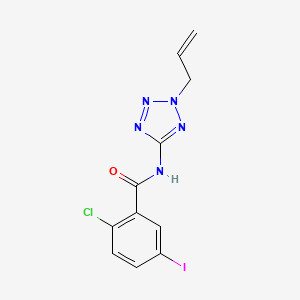
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)
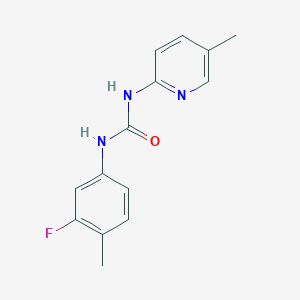
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)

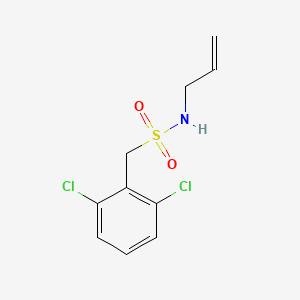
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
